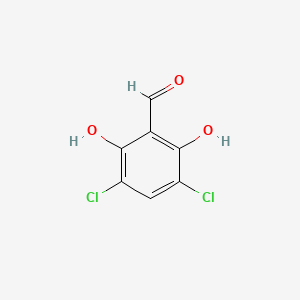

3,5-Dichloro-2,6-dihydroxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

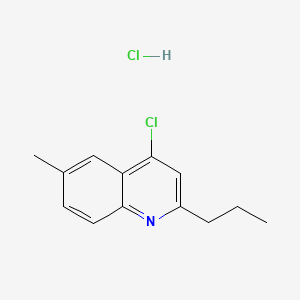

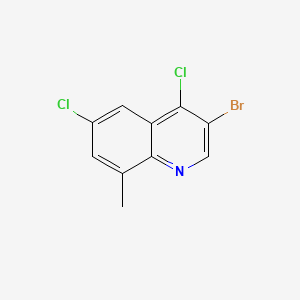

“3,5-Dichloro-2,6-dihydroxybenzaldehyde” is a chemical compound with the CAS Number: 1204298-54-3 . It has a molecular weight of 207.01 and its IUPAC name is 3,5-dichloro-2,6-dihydroxybenzaldehyde .

Synthesis Analysis

The synthesis of 2,6-dichlorobenzaldehyde, a similar compound, has been studied . The process involves a chlorination reaction on 2,6-dichlorotoluene and chlorine under a reaction condition of 50-250 DEG C in the catalytic effect of phosphorus pentachloride and light . This is followed by a hydrolysis reaction under a heating reflux condition to prepare the 2, 6-dichlorobenzaldehyde .

Molecular Structure Analysis

The molecular formula of “3,5-Dichloro-2,6-dihydroxybenzaldehyde” is C7H4Cl2O3 . The InChI code for this compound is 1S/C7H4Cl2O3/c8-4-1-5(9)7(12)3(2-10)6(4)11/h1-2,11-12H .

Aplicaciones Científicas De Investigación

Gas-Liquid Chromatographic Analyses : Chlorinated 4-hydroxybenzaldehydes, which include compounds structurally related to 3,5-Dichloro-2,6-dihydroxybenzaldehyde, were separated using non-polar SE-30 capillary columns under various conditions. This study highlights the significance of chromatographic techniques in analyzing such compounds (Korhonen & Knuutinen, 1984).

Synthesis of Bromo-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide : A study described the preparation of a compound involving 3,5-dichloro-2-hydroxybenzaldehyde, which was used in the reaction with 3-bromobenzohydrazide. This suggests its utility in organic synthesis and potential applications in creating various chemical compounds (Zhu, Wei, & Zhu, 2008).

Electrodeposition of Redox-Active Films : Dihydroxybenzaldehyde isomers, including those similar to 3,5-Dichloro-2,6-dihydroxybenzaldehyde, can be oxidatively electrodeposited onto glassy carbon electrodes. This has implications for the creation of biosensors and in electrocatalysis, particularly in the oxidation of NADH (Pariente, Tobalina, Darder, Lorenzo, & Abruña, 1996).

Transformations of Halogenated Aromatic Aldehydes by Anaerobic Bacteria : Anaerobic bacteria were used to study the oxidation and reduction of halogenated aromatic aldehydes, including 3,5-dichloro-4-hydroxybenzaldehyde. This research is significant in understanding environmental transformation of halogenated compounds (Neilson, Allard, Hynning, & Remberger, 1988).

NMR Spectral Study of Chlorinated Dihydroxybenzaldehydes : Chlorinated dihydroxybenzaldehydes were analyzed using NMR spectroscopy, providing insights into their molecular structure and behavior. This is crucial for understanding the chemical properties and potential applications of such compounds (Kolehmainen, Laihia, Hyötyläinen, & Kauppinen, 1995).

Crystal Structures of Isostructural Hydrazone Compounds : Research on the crystal structures of compounds derived from reactions involving 3,5-dichloro-2-hydroxybenzaldehyde underscores its importance in crystallography and material science (Wang, You, & Wang, 2011).

Propiedades

IUPAC Name |

3,5-dichloro-2,6-dihydroxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O3/c8-4-1-5(9)7(12)3(2-10)6(4)11/h1-2,11-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXCIGBSRUOFGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)O)C=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695642 |

Source

|

| Record name | 3,5-Dichloro-2,6-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-2,6-dihydroxybenzaldehyde | |

CAS RN |

1204298-54-3 |

Source

|

| Record name | 3,5-Dichloro-2,6-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B598135.png)

![2,4-dichloro-8H-pyrido[2,1-f][1,2,4]triazine](/img/structure/B598142.png)